盐酸羟甲唑啉

描述

马来酸吡美莫司钾是一种微黄色粉末,可溶于水。它是一种肥大细胞稳定剂,具有抗过敏作用。 马来酸吡美莫司钾用于预防由过敏性疾病(如花粉症和过敏性结膜炎)引起的瘙痒 . 它以商品名Alegysal和Alamast销售 .

科学研究应用

马来酸吡美莫司钾具有广泛的科学研究应用,包括:

化学: 用作化学合成的试剂,以及作为研究肥大细胞稳定化的模型化合物.

生物学: 研究其对肥大细胞的影响及其在调节免疫反应中的潜在作用.

工业: 用于配制眼液和其他药物产品.

作用机制

生化分析

Biochemical Properties

Oxymetazoline hydrochloride acts as an agonist at α1- and α2-adrenoceptors . By stimulating these adrenergic receptors, it causes vasoconstriction of dilated arterioles and reduces blood flow . This interaction with enzymes and proteins plays a crucial role in its function as a decongestant.

Cellular Effects

Oxymetazoline hydrochloride influences cell function by causing vasoconstriction in the cells lining the nasal passages and eyes. This vasoconstriction reduces blood flow and alleviates symptoms of congestion and redness . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its action on α-adrenergic receptors.

Molecular Mechanism

Oxymetazoline hydrochloride exerts its effects at the molecular level through its action as an α-adrenergic agonist. It binds to and activates α1 and α2 adrenergic receptors, most notably . This binding interaction leads to vasoconstriction, reducing blood flow and relieving symptoms such as nasal congestion and ocular redness .

Temporal Effects in Laboratory Settings

The effects of Oxymetazoline hydrochloride have been observed to persist for up to 7 hours after a single dose . Its elimination half-life in humans is approximately 5-8 hours . It is excreted unchanged both by the kidneys (30%) and in feces (10%) .

Dosage Effects in Animal Models

In dogs, signs of intoxication with Oxymetazoline hydrochloride may include vomiting, bradycardia, cardiac arrhythmias, poor capillary refill time, hypotension or hypertension, panting, increased upper respiratory sounds, depression, weakness, collapse, nervousness, hyperactivity, or shaking . These signs usually appear within 30 min to 4 hr after exposure .

Metabolic Pathways

Oxymetazoline hydrochloride is metabolized primarily in the kidneys (30%) and also excreted in feces (10%) . The specific metabolic pathways and enzymes involved in the metabolism of Oxymetazoline hydrochloride are not fully characterized.

准备方法

合成路线和反应条件

马来酸吡美莫司钾的制备包括合成马来酸吡美莫司,然后将其转化为钾盐。 合成路线通常包括使9-甲基-3-(1H-四唑-5-基)-4H-吡啶并[1,2-a]嘧啶-4-酮与氢氧化钾反应,形成马来酸吡美莫司钾 .

工业生产方法

马来酸吡美莫司钾的工业生产方法涉及使用与实验室合成相似的反应条件进行大规模合成。该过程包括制备中间体,然后将其转化为钾盐。 最终产品被提纯并制成所需的剂型,例如片剂或眼液 .

化学反应分析

反应类型

马来酸吡美莫司钾会发生各种化学反应,包括:

氧化: 马来酸吡美莫司钾在特定条件下会发生氧化反应。

还原: 可以对马来酸吡美莫司钾进行还原反应以改变其化学结构。

常用试剂和条件

马来酸吡美莫司钾反应中常用的试剂包括氧化剂、还原剂和用于取代反应的各种亲核试剂。 反应条件根据所需的转化而变化,包括温度、溶剂和反应时间 .

主要形成的产物

马来酸吡美莫司钾反应形成的主要产物取决于反应类型。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会产生各种取代化合物 .

相似化合物的比较

类似化合物

- 异烟肼丙酮酸

- 呋喃妥因

- 木犀草素

独特性

马来酸吡美莫司钾因其作为肥大细胞稳定剂的特定作用机制及其抑制多种炎症介质释放的能力而独一无二。 与其他类似化合物相比,这使其在治疗过敏性疾病方面尤其有效 .

属性

IUPAC Name |

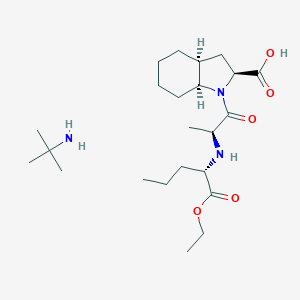

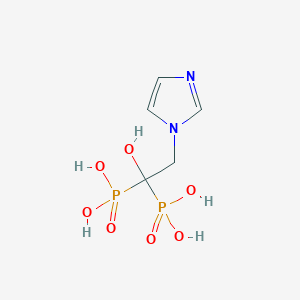

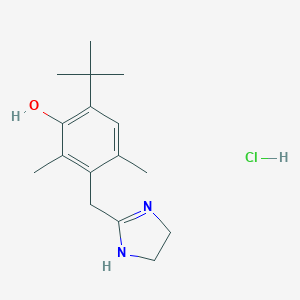

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEDODBODQVSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177729 | |

| Record name | Oxymetazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-02-8 | |

| Record name | Oxymetazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymetazoline hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymetazoline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxymetazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxymetazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMETAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89MJ0S5VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oxymetazoline hydrochloride exert its effects on the body?

A: Oxymetazoline hydrochloride is an α-adrenergic agonist, primarily targeting the α1A-adrenoceptor. [] This interaction leads to vasoconstriction, which is the narrowing of blood vessels. [] This effect is particularly useful in reducing nasal congestion by shrinking swollen blood vessels in the nasal passages. [, ]

Q2: Can you elaborate on the applications of oxymetazoline hydrochloride beyond nasal decongestion?

A: While widely known for its use in nasal decongestants, oxymetazoline hydrochloride has shown promise in other areas. Research indicates its potential in treating persistent facial erythema associated with rosacea, again attributed to its vasoconstrictive properties. [, ] Additionally, case studies suggest potential benefits in temporarily relieving myasthenia gravis-related ptosis. [, ]

Q3: Does oxymetazoline hydrochloride impact the respiratory system beyond its decongestant action?

A: Studies using ex vivo human nasal epithelial cells have shown that oxymetazoline hydrochloride can impact ciliary beat frequency (CBF), a key mechanism for clearing mucus from the respiratory tract. Interestingly, this effect is concentration-dependent, with higher concentrations demonstrating an inhibitory effect on CBF. [, ]

Q4: What are the potential implications of oxymetazoline hydrochloride's impact on ciliary beat frequency?

A: While oxymetazoline hydrochloride effectively reduces nasal congestion, its inhibitory effect on CBF at higher concentrations raises considerations for its long-term use. [, ] Prolonged impairment of ciliary function could potentially increase the risk of respiratory infections due to reduced mucus clearance. [] This highlights the importance of using oxymetazoline hydrochloride responsibly and as directed, typically for short-term relief.

Q5: Are there alternative administration routes for oxymetazoline hydrochloride besides nasal sprays?

A: While nasal sprays are the most common, research suggests potential for topical application of oxymetazoline hydrochloride. [] Studies have explored its use in cream formulations for treating persistent facial erythema associated with rosacea. [, ] Additionally, case reports highlight the use of oxymetazoline hydrochloride eye drops for managing myasthenia gravis-related ptosis. [, ]

Q6: Are there any studies investigating the combined effect of oxymetazoline hydrochloride with other treatments?

A: Research has explored the combined use of oxymetazoline hydrochloride with other therapies for specific conditions. For instance, one study investigated the efficacy of combining oxymetazoline hydrochloride cream with 595-nm pulsed dye laser treatment for erythematotelangiectatic rosacea. [] Additionally, research has examined the safety and tolerability of using oxymetazoline hydrochloride cream as an adjunctive treatment with energy-based therapy for facial erythema in rosacea patients. []

Q7: How is oxymetazoline hydrochloride metabolized in the body?

A: Metabolic studies in rabbits have shown that a significant portion of oxymetazoline hydrochloride is excreted unchanged in urine, regardless of the administration route (ocular or nasal). [] The proportion of metabolites to unchanged oxymetazoline remains consistent across different administration routes, suggesting a conserved metabolic pathway. []

Q8: What analytical techniques are commonly used to quantify oxymetazoline hydrochloride in pharmaceutical formulations?

A: Several analytical methods have been developed and validated for quantifying oxymetazoline hydrochloride in pharmaceutical preparations. High-performance liquid chromatography (HPLC) is a widely used technique, often employing reversed-phase chromatography with UV detection. [, , ] Other methods include spectrophotometry, exploiting the drug's UV absorbance properties, [, , , , , ] and spectrofluorimetry, which relies on the fluorescence of derivatives formed by reacting oxymetazoline hydrochloride with specific reagents. [, ]

Q9: Are there any reported cases of bacterial resistance to oxymetazoline hydrochloride?

A: While oxymetazoline hydrochloride itself might not directly target bacteria, studies have investigated the antimicrobial activity of commercially available oxymetazoline solutions. [] Findings suggest that these solutions exhibit activity against common middle ear pathogens, but this activity is likely attributed to the preservatives present in the formulations rather than the oxymetazoline itself. []

Q10: Are there any specific considerations for the formulation of oxymetazoline hydrochloride to ensure its stability and efficacy?

A: The stability of oxymetazoline hydrochloride in aqueous solutions has been extensively studied. [] Research highlights the influence of pH and temperature on its degradation kinetics, with a minimal degradation rate observed in the pH range of 2.0 to 5.0. [] Formulations often incorporate stabilizers and preservatives to ensure optimal drug stability and prevent microbial contamination. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。